Carbonochloridic acid, 5-(1,6-dihydro-6-oxo-9H-purin-9-yl)pentyl ester
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Overview
Description
Carbonochloridic acid, 5-(1,6-dihydro-6-oxo-9H-purin-9-yl)pentyl ester is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base linked to a pentyl ester of carbonochloridic acid, making it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 5-(1,6-dihydro-6-oxo-9H-purin-9-yl)pentyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine derivative, which is often synthesized from commercially available purine bases.
Esterification: The purine derivative is then reacted with a pentyl alcohol in the presence of a suitable catalyst to form the pentyl ester.
Chlorination: The final step involves the chlorination of the ester to introduce the carbonochloridic acid moiety. This is usually done using thionyl chloride or phosphorus trichloride under controlled conditions to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include:
Continuous Flow Reactors: To ensure consistent reaction conditions and improve safety.
Automated Systems: For precise control over reaction parameters such as temperature, pressure, and reagent addition.
Purification Techniques: Such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid, 5-(1,6-dihydro-6-oxo-9H-purin-9-yl)pentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonochloridic acid moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Oxidized purine esters.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine esters with various functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Carbonochloridic acid, 5-(1,6-dihydro-6-oxo-9H-purin-9-yl)pentyl ester is studied for its potential interactions with nucleic acids and proteins. Its purine base can mimic natural nucleotides, making it useful in the study of DNA and RNA processes.
Medicine
Medically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological macromolecules suggests possible applications in drug development, particularly in antiviral and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Carbonochloridic acid, 5-(1,6-dihydro-6-oxo-9H-purin-9-yl)pentyl ester exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can form hydrogen bonds and π-π interactions with nucleic acid bases, potentially inhibiting or modifying biological processes. The ester and carbonochloridic acid moieties can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Acyclovir: An antiviral drug with a purine base, used to treat herpes infections.
Ganciclovir: Another antiviral agent with structural similarities to purine derivatives.
Uniqueness
Carbonochloridic acid, 5-(1,6-dihydro-6-oxo-9H-purin-9-yl)pentyl ester is unique due to its specific ester linkage and carbonochloridic acid moiety. These features confer distinct chemical reactivity and biological activity, setting it apart from other purine derivatives.
Properties
CAS No. |
114153-81-0 |
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Molecular Formula |
C11H13ClN4O3 |
Molecular Weight |
284.70 g/mol |
IUPAC Name |
5-(6-oxo-1H-purin-9-yl)pentyl carbonochloridate |
InChI |
InChI=1S/C11H13ClN4O3/c12-11(18)19-5-3-1-2-4-16-7-15-8-9(16)13-6-14-10(8)17/h6-7H,1-5H2,(H,13,14,17) |
InChI Key |
KAUAOOJJKGMXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)Cl |
Origin of Product |
United States |
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